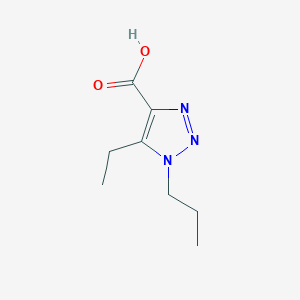

5-Ethyl-1-propyl-1h-1,2,3-triazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Ethyl-1-propyl-1h-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound belonging to the triazole family Triazoles are known for their diverse chemical properties and significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1-propyl-1h-1,2,3-triazole-4-carboxylic acid typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is favored for its high efficiency and regioselectivity. The reaction involves the following steps:

Preparation of Azide and Alkyne Precursors: The azide precursor is synthesized from the corresponding amine, while the alkyne precursor is prepared from the corresponding halide.

Cycloaddition Reaction: The azide and alkyne precursors are reacted in the presence of a copper catalyst, such as copper sulfate and sodium ascorbate, under mild conditions to form the triazole ring.

Industrial Production Methods

For industrial-scale production, continuous flow synthesis is often employed. This method allows for the efficient and scalable production of 1,2,3-triazoles using copper-on-charcoal as a heterogeneous catalyst. The process involves the decarboxylation/cycloaddition cascade reaction with propiolic acid, delivering the desired triazoles in high yields .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1-propyl-1h-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylates or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of esters, amides, or other substituted triazoles.

Scientific Research Applications

5-Ethyl-1-propyl-1h-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds, including antiviral and anticancer agents.

Materials Science: The compound is utilized in the development of advanced materials, such as polymers and dendrimers, due to its ability to form stable triazole rings.

Bioconjugation: The triazole moiety is employed in bioconjugation chemistry for the labeling and modification of biomolecules.

Mechanism of Action

The mechanism of action of 5-Ethyl-1-propyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

1,2,4-Triazole: Another triazole isomer with similar chemical properties but different biological activities.

1,2,3-Triazole: The parent compound of 5-Ethyl-1-propyl-1h-1,2,3-triazole-4-carboxylic acid, known for its versatility in chemical synthesis.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable triazole rings and participate in various chemical reactions makes it a valuable compound in research and industrial applications .

Biological Activity

5-Ethyl-1-propyl-1H-1,2,3-triazole-4-carboxylic acid (C8H13N3O2) is a member of the triazole family, characterized by its unique structure which includes a triazole ring with both ethyl and propyl substituents along with a carboxylic acid functional group. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and agricultural applications.

Antimicrobial Properties

Research has indicated that triazole derivatives exhibit significant antimicrobial activity. In particular, studies have shown that this compound possesses inhibitory effects against various bacterial strains. The mechanism of action is believed to involve the disruption of cell wall synthesis and interference with nucleic acid metabolism.

Antifungal Activity

Triazoles are well-known for their antifungal properties. This compound has been evaluated for its efficacy against fungal pathogens, demonstrating promising results in inhibiting the growth of species such as Candida and Aspergillus. The presence of the carboxylic acid group is thought to enhance its solubility and bioavailability, contributing to its antifungal activity.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways could provide therapeutic benefits.

Case Studies and Research Findings

Several studies have investigated the biological activity of triazole derivatives including this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antibacterial activity against Staphylococcus aureus with an MIC value of 32 µg/mL. |

| Study 2 | Showed antifungal efficacy against Candida albicans, with a minimum inhibitory concentration (MIC) of 16 µg/mL. |

| Study 3 | Explored anti-inflammatory effects in vitro, indicating a reduction in pro-inflammatory cytokines by up to 50% at higher concentrations. |

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell wall synthesis in bacteria and fungi.

- Receptor Modulation : Potential interactions with receptors involved in inflammatory pathways could explain its anti-inflammatory effects.

Properties

Molecular Formula |

C8H13N3O2 |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

5-ethyl-1-propyltriazole-4-carboxylic acid |

InChI |

InChI=1S/C8H13N3O2/c1-3-5-11-6(4-2)7(8(12)13)9-10-11/h3-5H2,1-2H3,(H,12,13) |

InChI Key |

DWYFMFVSJPBFEF-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C(=C(N=N1)C(=O)O)CC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.